molecular formula C16H16N2O4S B2513745 3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)oxy)pyridine CAS No. 1903511-91-0

3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)oxy)pyridine

Cat. No. B2513745
M. Wt: 332.37
InChI Key: ZMJDAMFDFFBLJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)oxy)pyridine is a chemical compound with the molecular formula C16H16N2O4S and a molecular weight of 332.371. It is not intended for human or veterinary use and is available for research purposes1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions. For more detailed information, it would be best to refer to specialized literature or contact suppliers directly1.



Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C16H16N2O4S1. It contains a benzofuran ring, which is a heterocyclic compound2. Unfortunately, I couldn’t find more detailed information about the molecular structure analysis of this specific compound.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. However, compounds with similar structures are often involved in complex organic reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are defined by its molecular structure. It has a molecular weight of 332.371. Unfortunately, I couldn’t find more detailed information about the physical and chemical properties of this specific compound.


Scientific Research Applications

Antioxidant and Biological Evaluation

One study discusses the design, synthesis, and biological evaluation of novel 1H-3-Indolyl derivatives, including pyridine derivatives, as significant antioxidants. These compounds, through molecular docking studies, showed potential as promising cytochrome c peroxidase inhibitors, highlighting their efficiency in inhibiting reactive oxygen species (ROS) and suggesting a promising avenue for medicinal chemistry optimization towards superior antioxidant lead compounds (Aziz et al., 2021).

Catalytic and Synthetic Applications

Another study utilized a new ionic liquid, sulfonic acid functionalized pyridinium chloride, for the synthesis of tetrahydrobenzo[b]pyran derivatives, indicating the role of pyridine derivatives in catalyzing significant chemical reactions under solvent-free conditions (Zolfigol et al., 2015).

Antimicrobial Activity

Research on novel heterocyclic compounds containing a sulfonamido moiety, which includes pyridine derivatives, has been aimed at developing new antibacterial agents. The study found several compounds with high activities, showcasing the therapeutic potential of these chemical structures in combating bacterial infections (Azab et al., 2013).

Anticancer Agents

Compounds incorporating pyridine and related heterocycles have been synthesized and evaluated for their anti-cancer activities. For instance, 1,3,4-oxadiazolyl tetrahydropyridines have been studied for their anticancer activities, emphasizing the importance of functionalized pyridine systems in developing new therapeutic agents (Redda et al., 2007).

Safety And Hazards

This compound is not intended for human or veterinary use1. Therefore, it should be handled with care, following appropriate safety protocols. For more detailed safety information, it would be best to refer to the Material Safety Data Sheet (MSDS) provided by the supplier1.


properties

IUPAC Name

3-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c19-23(20,15-3-4-16-12(8-15)5-7-21-16)18-10-14(11-18)22-13-2-1-6-17-9-13/h1-4,6,8-9,14H,5,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJDAMFDFFBLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)N3CC(C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)oxy)pyridine

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